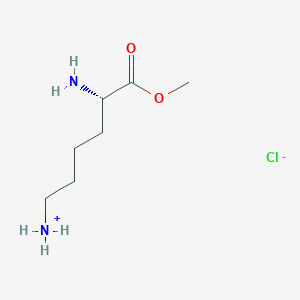

Methyl L-lysinate hydrochloride

Description

BenchChem offers high-quality Methyl L-lysinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-lysinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

15445-34-8 |

|---|---|

Formule moléculaire |

C7H17ClN2O2 |

Poids moléculaire |

196.67 g/mol |

Nom IUPAC |

methyl (2S)-2,6-diaminohexanoate;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1 |

Clé InChI |

FORVAIDSGSLRPX-RGMNGODLSA-N |

SMILES |

COC(=O)C(CCCCN)N.Cl |

SMILES isomérique |

COC(=O)[C@H](CCCC[NH3+])N.[Cl-] |

SMILES canonique |

COC(=O)C(CCCC[NH3+])N.[Cl-] |

Synonymes |

methyl L-lysinate hydrochloride |

Origine du produit |

United States |

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to Methyl L-Lysinate Dihydrochloride

This guide provides a comprehensive technical overview of Methyl L-lysinate, focusing on its dihydrochloride salt form. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, analytical characterization, applications, and handling of this versatile amino acid derivative. Our narrative is built on a foundation of scientific accuracy, practical insights, and authoritative references to support your research and development endeavors.

Introduction: The Versatile Lysine Building Block

L-lysine is an essential amino acid, a fundamental component of proteins, and a key player in numerous physiological processes, including tissue repair, enzyme production, and calcium absorption.[1][2] To harness its potential in chemical synthesis and pharmaceutical development, its reactive functional groups—the carboxylic acid, the α-amino group, and the ε-amino group—often require protection or modification.

Methyl L-lysinate is the methyl ester derivative of L-lysine, where the carboxyl group is protected. This modification is crucial for applications like peptide synthesis, where it prevents the carboxyl group from participating in unintended side reactions. The compound is most commonly supplied and utilized as a hydrochloride salt to enhance its stability and solubility in aqueous and polar organic solvents.

It is critical to distinguish between the two common salt forms:

-

Methyl L-lysinate monohydrochloride (C₇H₁₇ClN₂O₂)

-

Methyl L-lysinate dihydrochloride (C₇H₁₈Cl₂N₂O₂)

The dihydrochloride salt, in which both the α- and ε-amino groups are protonated, is the more prevalent and stable form in commerce and is the primary subject of this guide due to the extensive availability of technical data.

Caption: Chemical Structure of Methyl L-lysinate Dihydrochloride.

Core Physicochemical Properties

The physical and chemical properties of Methyl L-lysinate dihydrochloride dictate its handling, storage, and application in experimental work. Its high solubility in water is a direct result of its salt form, making it ideal for use in aqueous buffer systems.

Table 1: Physicochemical Data for Methyl L-lysinate Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 26348-70-9 | [3][4][5][6][7][8][9][10][11][12][13] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [3][4][5][6][7][8][9][10][12][13] |

| Molecular Weight | 233.13 g/mol | [4][5][6][8][9][12][13] |

| Appearance | White to off-white or light yellow solid/powder | [5][10][14] |

| Melting Point | ~200-215°C (decomposes) | [3][8][12][13][15] |

| Solubility | Soluble in water. Soluble in methanol. | [3][5][8][9][12][13][14][16][17] |

| Optical Rotation | [α]D²⁰ = +23 ± 2º (c=1 in MeOH) | [10] |

| Sensitivity | Hygroscopic | [4][8][13] |

Insight for the Researcher: The hygroscopic nature of this compound is a critical handling parameter.[4][8][13] Exposure to ambient moisture can lead to clumping and introduce water into sensitive reactions. Always handle in a dry environment (e.g., glove box or under an inert atmosphere) and store in a tightly sealed container with a desiccant.

Synthesis and Purification

Methyl L-lysinate dihydrochloride is typically synthesized via Fischer esterification of L-lysine hydrochloride. This acid-catalyzed reaction uses an excess of methanol, which serves as both the reactant and the solvent, to drive the reaction equilibrium toward the ester product.

Caption: Workflow for the Synthesis of Methyl L-lysinate Dihydrochloride.

Experimental Protocol: Fischer Esterification

This protocol is a representative synthesis adapted from established chemical literature.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add L-lysine hydrochloride (1.0 equiv) and methanol (e.g., 0.9 M concentration).

-

Acid Catalyst Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) or bubble anhydrous hydrogen chloride (HCl) gas into the solution. This in-situ generation of HCl acts as the catalyst.

-

Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The presence of HCl also ensures both amino groups remain protonated, preventing them from acting as competing nucleophiles.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up and Isolation: Cool the mixture to room temperature. Remove the excess methanol and HCl under reduced pressure. To ensure complete removal of water, an azeotropic distillation with toluene may be performed.[5]

-

Final Product: The resulting white or off-white solid is Methyl L-lysinate dihydrochloride, often obtained in quantitative yield and used in the next step without further purification.[5]

Analytical Characterization

Confirming the identity, purity, and structure of Methyl L-lysinate dihydrochloride is essential for its use in research and manufacturing. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Table 2: Key Analytical Data

| Technique | Expected Results | Source(s) |

| ¹H NMR | Signals corresponding to the α-CH, ε-CH₂, backbone CH₂ groups, and the methyl ester protons. | [18][19] |

| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), α-carbon (~52 ppm), ε-carbon (~38 ppm), and methyl ester carbon (~53 ppm). | [18][20][21] |

| IR Spectrum | Characteristic absorptions for N-H stretching (amine salt), C-H stretching, C=O stretching (ester, ~1740 cm⁻¹), and N-H bending. | [12] |

| HPLC Purity | Typically ≥98% for research-grade material, determined by peak area percentage. | [9] |

| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ at ~161.1. | [20] |

Self-Validating System: A robust quality control system integrates these techniques. For instance, an HPLC chromatogram should show a single major peak. The fraction corresponding to this peak can be collected and analyzed by mass spectrometry to confirm the molecular weight. Concurrently, NMR spectroscopy confirms the precise molecular structure and absence of significant impurities.

Applications in Scientific Research and Development

Methyl L-lysinate dihydrochloride is a valuable reagent due to its unique combination of a protected carboxylic acid and two reactive primary amino groups (in their salt form).

-

Peptide Synthesis: It serves as a crucial building block.[5][10] The methyl ester protects the C-terminus while the α-amino group can be used for peptide bond formation after selective deprotection or in competition with the ε-amino group. For selective reactions, one of the amino groups often requires an orthogonal protecting group (e.g., Boc or Fmoc).[17][22]

-

Pharmaceutical Development: The lysine backbone is integral to many peptide-based drugs. This derivative is used in their synthesis and can also be employed to improve the bioavailability of certain therapeutic agents.[10][11][23]

-

Biochemical Research: Researchers use this compound in studies of protein synthesis, post-translational modifications (like methylation), and overall enzyme activity to gain insights into cellular metabolism.[11][24]

-

Material Science: It is a precursor in the production of lysine-based cationic surfactants and biocompatible hydrogels, which have applications in drug delivery and tissue engineering.[5][8][9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. While Methyl L-lysinate dihydrochloride is not classified as acutely hazardous, it can cause irritation.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazards | H315: Causes skin irritation. H319: Causes serious eye irritation. | [4] |

| Pictogram | Warning | [4] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention if symptoms occur. | [14] |

| Handling | Handle in accordance with good industrial hygiene and safety practice. Use in a well-ventilated area. Wear personal protective equipment (gloves, safety glasses). Avoid dust formation. | [14][15][25] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Store refrigerated (0-8°C recommended) to maintain product quality. Protect from moisture. | [10][14][23] |

| Incompatibilities | Strong oxidizing agents. | [8][14][15] |

Trustworthiness in Practice: The self-validating system for safety involves always consulting the most recent Safety Data Sheet (SDS) provided by the supplier before use.[14][15] This ensures that handling and emergency procedures are aligned with the most current hazard assessments for the specific product lot being used.

References

-

ChemBK. L-LYSINE METHYL ESTER HYDROCHLORIDE. [Link]

-

National Center for Biotechnology Information. Methyl L-lysinate dihydrochloride. PubChem Compound Summary for CID 117778. [Link]

-

National Center for Biotechnology Information. Methyl L-lysinate hydrochloride. PubChem Compound Summary for CID 44150709. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - L-Lysine methyl ester dihydrochloride. [Link]

-

AAPPTec. Safety Data Sheet - Fmoc-Lys(Me)2-OH HCl. [Link]

-

Thermo Scientific Chemicals. L-Lysine methyl ester dihydrochloride, 99%. [Link]

- Google Patents. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.

-

ChemWhat. N-Boc-L-lysine methyl ester hydrochloride CAS#: 2389-48-2. [Link]

-

Pure Synth. L-Lysine Methyl Ester Dihydrochloride 98.0%. [Link]

-

Canadian Science Publishing. AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. [Link]

-

PrepChem.com. Synthesis of L-lysine methyl ester dihydrochloride. [Link]

-

Patsnap Synapse. What is L-Lysine hydrochloride used for?. [Link]

-

Joint Research Centre. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

-

U.S. Pharmacopeia. Lysine Hydrochloride. [Link]

-

Oxford Academic. HPLC and HPLC–MS Analysis of Urinary N -Monomethyl-Lysine. [Link]

-

MtoZ Biolabs. H-Lys(Me)-OH Chloride Hydrochloride Salt Analysis Service. [Link]

-

Japanese Pharmacopoeia. Official Monographs for Part I / L-Lysine Hydrochloride. [Link]

-

baseclick. L-lysine hydrochloride for Research. [Link]

-

National Center for Biotechnology Information. L-Lysine, methyl ester. PubChem Compound Summary for CID 117779. [Link]

-

Fisher Scientific. Thermo Scientific Chemicals L-Lysine methyl ester dihydrochloride, 99%. [Link]

-

MDPI. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -. [Link]

-

Patsnap Synapse. What is the mechanism of L-Lysine hydrochloride?. [Link]

-

ResearchGate. Detail of 1 H NMR spectrum taken from the reaction mixture of 1 mmol.... [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

Sources

- 1. L-lysine hydrochloride for Research [baseclick.eu]

- 2. Best L-Lysine hydrochloride (Monohydrochloride,l-lysin) factory and suppliers | PTG [ptgchemical.com]

- 3. chembk.com [chembk.com]

- 4. Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl L-lysinate dihydrochloride | 26348-70-9 [chemicalbook.com]

- 6. L-Lysine, methyl ester, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 7. L-Lysine Methyl Ester Dihydrochloride | LGC Standards [lgcstandards.com]

- 8. Thermo Scientific Chemicals L-Lysine methyl ester dihydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 9. pure-synth.com [pure-synth.com]

- 10. chemimpex.com [chemimpex.com]

- 11. jk-sci.com [jk-sci.com]

- 12. L-Lysine methyl ester dihydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Thermo Scientific Chemicals L-Lysine methyl ester dihydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.nl]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chemwhat.com [chemwhat.com]

- 17. N-Boc-L-lysine methyl ester hydrochloride | 2389-48-2 [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. L-Lysine, methyl ester | C7H16N2O2 | CID 117779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. L-Lysine hydrochloride(657-27-2) 13C NMR [m.chemicalbook.com]

- 22. chemimpex.com [chemimpex.com]

- 23. chemimpex.com [chemimpex.com]

- 24. H-Lys(Me)-OH Chloride Hydrochloride Salt Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 25. peptide.com [peptide.com]

Technical Guide: The Role of Methyl L-lysinate Hydrochloride in Peptide Synthesis

The following is an in-depth technical guide on the role of Methyl L-lysinate hydrochloride in peptide synthesis.

Executive Summary: The "AB2" Architect

Methyl L-lysinate hydrochloride (H-Lys-OMe·xHCl) serves as a foundational scaffold in peptide chemistry, distinct from the standard Fmoc/Boc-protected derivatives used in Solid-Phase Peptide Synthesis (SPPS). Its primary utility lies in Solution-Phase Peptide Synthesis (SolPPS) and the construction of Peptide Dendrimers .

Chemically, it acts as a C-terminally protected "anchor." By masking the carboxylic acid as a methyl ester, it directs coupling chemistry exclusively to the

Chemical Architecture & Solubility Profile

To utilize Methyl L-lysinate hydrochloride effectively, one must understand its salt stoichiometry. The compound typically exists in two forms:

-

Methyl L-lysinate Dihydrochloride (H-Lys-OMe[1][2]·2HCl): Both the

-amine and -

Side-Chain Protected Variants (e.g., H-Lys(Boc)-OMe·HCl): Only the

-amine is available for reaction.

Solubility Advantage

Unlike free L-Lysine, which is zwitterionic and sparingly soluble in organic solvents, the methyl ester hydrochloride exhibits significantly improved solubility in polar organic solvents such as Dimethylformamide (DMF) , Methanol (MeOH) , and Dichloromethane (DCM) (when neutralized). This solubility is the linchpin for solution-phase coupling, allowing high-concentration kinetics that SPPS cannot always replicate.

Strategic Role in Solution-Phase Synthesis

In the context of drug development, Methyl L-lysinate is often the "C-terminal cap" used to synthesize short, bioactive di- or tripeptides (e.g., prodrug linkers) before scaling up.

The "Anchor" Mechanism

In solution phase, the C-terminus must be blocked to prevent self-polymerization. The methyl ester is chosen over the benzyl ester (OBzl) or tert-butyl ester (OtBu) when:

-

Base lability is required: The methyl ester can be removed via saponification (LiOH/NaOH) without using strong acids (HF/TFA) or hydrogenolysis.

-

Hydrazide conversion is planned: Methyl esters react readily with hydrazine to form peptide hydrazides, key intermediates for Native Chemical Ligation (NCL) .

Critical Control Point: Neutralization

The hydrochloride salt acts as a built-in protecting group for the amines. To initiate coupling, the salt must be neutralized in situ.

-

Risk: Over-neutralization with strong base can trigger Diketopiperazine (DKP) formation if the lysine is the second residue in a sequence.

-

Solution: Use a hindered base like N,N-Diisopropylethylamine (DIPEA) in stoichiometric equivalence (2.0 - 2.2 eq for the dihydrochloride).

Experimental Protocols

Protocol A: C-Terminal Anchoring (Coupling Reaction)

Objective: Couple Boc-Asp(OBzl)-OH to H-Lys(Z)-OMe·HCl in solution. Scope: Synthesis of protected dipeptide intermediates.

Reagents:

-

Boc-Asp(OBzl)-OH (1.1 eq)

-

EDC[6]·HCl (1.2 eq) or DCC (1.1 eq)

-

HOBt (1.2 eq) - Essential to suppress racemization

-

DIPEA (1.0 eq for monohydrochloride)

-

Solvent: Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

-

Activation: Dissolve Boc-Asp(OBzl)-OH and HOBt in anhydrous DMF/DCM at 0°C. Add EDC·HCl and stir for 15 minutes.

-

Neutralization: In a separate vessel, dissolve H-Lys(Z)-OMe·HCl in minimal DMF. Add DIPEA dropwise. Do not let this solution sit; free amines are unstable.

-

Coupling: Transfer the neutralized lysine solution to the activated acid mixture.

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight (12-16 hours).

-

Work-up: Dilute with Ethyl Acetate. Wash sequentially with 1M KHSO₄ (removes unreacted amine/DIPEA), sat. NaHCO₃ (removes unreacted acid), and Brine.

-

Validation: Verify product via TLC (MeOH/DCM 1:9) and LC-MS.

Protocol B: Saponification (Ester Hydrolysis)

Objective: Remove the methyl ester to yield the free acid C-terminus. Risk Mitigation: Methyl esters are prone to racemization under strong basic conditions.

Methodology:

-

Dissolve the protected peptide (e.g., Boc-Asp(OBzl)-Lys(Z)-OMe) in THF/Water (1:1) .

-

Cool to 0°C.

-

Add LiOH (2.0 eq) solution dropwise. Note: LiOH is preferred over NaOH as it is milder and less likely to cause racemization.

-

Monitor via TLC.[4][7] Reaction is usually complete in 1-2 hours.

-

Acidification: Carefully acidify to pH 3-4 using 1M HCl. Caution: Do not use strong mineral acid if acid-labile groups (Boc) are present; use citric acid if necessary.

-

Extract with Ethyl Acetate.[4]

Advanced Application: Dendrimer Synthesis[8]

Methyl L-lysinate dihydrochloride is the canonical

-

Mechanism: The molecule possesses one "A" group (Methyl ester, latent carboxyl) and two "B" groups (Amines).

-

Process: Thermal polymerization or generation-by-generation coupling.

-

Workflow:

-

Core Initiation: A diamine core (e.g., 1,4-diaminobutane) reacts with 2 equivalents of protected Lysine (e.g., Boc-Lys(Boc)-OH).

-

Deprotection: Removal of Boc groups exposes 4 amines.

-

Propagation: Coupling with 4 equivalents of Lysine derivative.

-

Result: Exponential growth of surface amines (

).

-

Visualization of Reaction Logic

The following diagram illustrates the orthogonal protection strategy and the critical decision nodes when using Methyl L-lysinate.

Caption: Workflow logic for Methyl L-lysinate utilization, highlighting the divergence between standard synthesis (saponification) and ligation strategies (hydrazinolysis).

Troubleshooting & Quality Control

| Issue | Cause | Corrective Action |

| Diketopiperazine (DKP) Formation | Spontaneous cyclization of dipeptide methyl esters, especially with Proline or Glycine. | Avoid leaving the dipeptide methyl ester in basic solution. Perform saponification rapidly at 0°C. Use bulky C-terminal protection if DKP is persistent. |

| Racemization | Over-activation or high pH during saponification. | Use HOBt/HOAt during coupling. Use LiOH instead of NaOH. Keep temperature < 5°C during hydrolysis. |

| Incomplete Coupling | Poor solubility of the 2HCl salt. | Ensure adequate DMF volume. Verify pH is ~8 (damp litmus) after DIPEA addition. |

| Precipitation | Urea byproduct from DCC.[4] | Switch to EDC·HCl (water-soluble urea) or filter the reaction mixture through Celite before workup. |

References

-

BenchChem. Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. Retrieved from

-

Sigma-Aldrich. L-Lysine methyl ester dihydrochloride Product Specification. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Methyl L-lysinate dihydrochloride Compound Summary. Retrieved from [8]

-

MedChemExpress. H-Lys(Z)-OMe.HCl Product Information. Retrieved from

-

Frontiers in Bioengineering and Biotechnology. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis. Retrieved from

Sources

- 1. peptide.com [peptide.com]

- 2. Methyl L-lysinate dihydrochloride | 26348-70-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. H-Lys(Z)-OMe 盐酸盐 ≥97.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

Methyl L-lysinate Hydrochloride: A Strategic Building Block for Advanced Protein Engineering and Drug Development

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Methyl L-lysinate hydrochloride as a versatile building block in protein and peptide synthesis. We will delve into its chemical properties, strategic applications, and provide detailed protocols for its effective utilization. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to enhance your research and development endeavors.

Foundational Understanding of Methyl L-lysinate Hydrochloride

Methyl L-lysinate is an amino acid derivative that serves as a crucial component in the synthesis of peptides and proteins.[1][2] The hydrochloride salt form enhances its solubility and stability, making it a preferred reagent in various biochemical applications.[2][3] It is commercially available as both the monohydrochloride and dihydrochloride salt, with the latter being particularly useful for applications requiring high water solubility.[4][5][6][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl L-lysinate hydrochloride is paramount for its successful application. These properties dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Molecular Formula | C7H17ClN2O2 (monohydrochloride) | [8] |

| C7H18Cl2N2O2 (dihydrochloride) | [4][5] | |

| Molecular Weight | 196.67 g/mol (monohydrochloride) | [8] |

| 233.13 g/mol (dihydrochloride) | [5] | |

| Appearance | Off-white to light yellow solid | [1][6] |

| Purity | Typically ≥95% (HPLC) | [1] |

| Solubility | Soluble in water | [6][7] |

| Storage | 0-8 °C, hygroscopic | [1][5] |

Strategic Importance in Peptide Synthesis

The primary utility of Methyl L-lysinate hydrochloride lies in its application as a building block for peptides and proteins.[1][2][6] Lysine residues are often critical for the biological function of proteins, participating in enzyme catalysis, protein-protein interactions, and post-translational modifications. The use of a methyl ester derivative of lysine offers distinct advantages in synthetic strategies.

The Role of the Methyl Ester

The methyl ester on the C-terminus of the lysine molecule serves as a temporary protecting group for the carboxylic acid. This is a fundamental concept in peptide synthesis, preventing the carboxyl group from reacting during the formation of a peptide bond with the amino group of another amino acid. This protection can be reversed under specific conditions to allow for further elongation of the peptide chain from the C-terminus.

Orthogonal Protection Strategies

In peptide synthesis, especially when dealing with amino acids with reactive side chains like lysine, an orthogonal protection strategy is essential.[9] This means that the protecting groups for the α-amino group, the ε-amino group, and the C-terminal carboxyl group can be removed under different conditions, allowing for selective deprotection and modification.

The following diagram illustrates a typical workflow for incorporating Methyl L-lysinate hydrochloride into a peptide chain using an Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Methyl L-lysinate.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and desired purity.

Protocol for Nα-Fmoc Protection of Methyl L-lysinate Hydrochloride

This protocol details the protection of the α-amino group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

-

Methyl L-lysinate dihydrochloride

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl L-lysinate dihydrochloride (1 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, add water and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Protocol for Coupling of Nα-Fmoc-Methyl L-lysinate in SPPS

This protocol outlines the incorporation of the protected Methyl L-lysinate into a growing peptide chain on a solid support.

Materials:

-

Nα-Fmoc protected Methyl L-lysinate

-

Peptide-resin with a free N-terminal amino group

-

Coupling reagents: HOBt (1-Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group of the resin-bound peptide using a 20% piperidine in DMF solution.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve Nα-Fmoc protected Methyl L-lysinate (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling efficiency using a ninhydrin test.

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin with DMF to remove excess reagents.

Advanced Applications in Drug Development and Research

The utility of Methyl L-lysinate hydrochloride extends beyond basic peptide synthesis into several areas of pharmaceutical and biochemical research.

Synthesis of Peptidomimetics and Modified Peptides

The ε-amino group of the lysine side chain is a common site for modification. By using Methyl L-lysinate with a protected α-amino group, the ε-amino group is available for modifications such as pegylation, lipidation, or conjugation to other molecules. These modifications can improve the pharmacokinetic properties of peptide-based drugs.

Drug Delivery Systems

Lysine-rich peptides and polymers are explored for their potential in drug and gene delivery. The cationic nature of the lysine side chain at physiological pH facilitates interaction with negatively charged cell membranes and nucleic acids. Methyl L-lysinate serves as a key monomer in the synthesis of such poly-L-lysine derivatives.

The following diagram illustrates the relationship between the properties of Methyl L-lysinate and its applications.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-lysine hydrochloride for Research [baseclick.eu]

- 4. L-Lysine, methyl ester, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 5. Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2 | CID 117778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl L-lysinate dihydrochloride | 26348-70-9 [chemicalbook.com]

- 7. pure-synth.com [pure-synth.com]

- 8. Methyl L-lysinate hydrochloride | C7H17ClN2O2 | CID 44150709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protective Groups [organic-chemistry.org]

synthesis and purification of Methyl L-lysinate hydrochloride

An In-depth Technical Guide to the Synthesis and Purification of Methyl L-lysinate Dihydrochloride

Foreword: The Strategic Importance of Lysine Esters

In the landscape of pharmaceutical and materials science, L-lysine and its derivatives are fundamental building blocks. Methyl L-lysinate, specifically, serves as a critical intermediate in the synthesis of complex peptides, lysine-based cationic surfactants, and specialized hydrogels.[1][2] Its utility stems from the temporary protection of the α-carboxyl group as a methyl ester, which allows for selective reactions at the amino groups. This guide provides an in-depth, field-proven perspective on the synthesis, purification, and characterization of Methyl L-lysinate Dihydrochloride, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions that ensure a high-yield, high-purity outcome. The target compound is L-lysine methyl ester dihydrochloride, as the acidic conditions required for synthesis result in the protonation of both the α- and ε-amino groups.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the target molecule's properties is the foundation of any successful synthesis and analysis.

Table 1: Physicochemical Properties of Methyl L-lysinate Dihydrochloride

| Property | Value | Source |

| Synonyms | H-Lys-OMe·2HCl, L-Lysine methyl ester dihydrochloride | [2] |

| Molecular Formula | C₇H₁₆N₂O₂·2HCl (or C₇H₁₈Cl₂N₂O₂) | [2] |

| Molecular Weight | 233.13 g/mol | [2] |

| Appearance | White to light yellow solid/crystal | [1] |

| Melting Point | ~197 °C | [2] |

| Solubility | Soluble in water | [2] |

Table 2: Expected Spectroscopic Data for Characterization

| Technique | Expected Features |

| ¹H NMR (in D₂O) | δ ~4.1 (t, 1H, α-CH), δ ~3.75 (s, 3H, -OCH₃), δ ~2.9 (t, 2H, ε-CH₂), δ ~1.9 (m, 2H, β-CH₂), δ ~1.6 (m, 2H, δ-CH₂), δ ~1.4 (m, 2H, γ-CH₂)[4] |

| ¹³C NMR (in D₂O) | δ ~171-175 (C=O, ester), δ ~53-55 (-OCH₃), δ ~52-54 (α-C), δ ~39-41 (ε-C), δ ~28-32 (β-C), δ ~25-28 (δ-C), δ ~21-23 (γ-C)[5] |

| IR (KBr Pellet) | ~3400 cm⁻¹ (N-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1500-1600 cm⁻¹ (N-H bend) |

| ESI-MS | Calculated for [M+H]⁺ (free base C₇H₁₆N₂O₂): m/z 161.12 |

Synthetic Methodologies: A Comparative Analysis

The esterification of an amino acid like L-lysine presents a classic challenge: activating the carboxylic acid for nucleophilic attack by an alcohol without interference from the nucleophilic amino groups. The solution is to perform the reaction under strongly acidic conditions, which protonates the α- and ε-amino groups, rendering them non-nucleophilic. We will explore three robust methods for achieving this transformation.

Method 1: The Thionyl Chloride (SOCl₂) Approach

This is arguably the most common and efficient method for synthesizing amino acid esters.[6] It relies on the in-situ formation of a highly reactive acyl chloride intermediate.

Causality and Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride. This intermediate is far more electrophilic than the original carboxylic acid, readily reacting with methanol. The reaction also produces HCl and SO₂ as byproducts. The generated HCl is critical as it protonates the amino groups, protecting them from side reactions, and also acts as a catalyst.[6]

Diagram 1: General Workflow for Thionyl Chloride Method

Sources

Methyl L-Lysinate Dihydrochloride: Structural Architecture and Analytical Characterization

Topic: Chemical Structure and Analysis of Methyl L-Lysinate Dihydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl L-lysinate dihydrochloride (CAS 26348-70-9) represents a critical intermediate in peptide synthesis and medicinal chemistry. By protecting the C-terminus of L-lysine as a methyl ester, this derivative allows for selective N-acylation and side-chain modification, serving as a fundamental building block for lysine-based dendrimers, peptidomimetics, and prodrug scaffolds.

This guide moves beyond basic datasheet parameters to provide a rigorous examination of the molecule’s structural dynamics, synthesis pathways, and validation protocols. It is designed for the application scientist who requires high-fidelity data to ensure reproducibility in complex synthetic workflows.

Part 1: Chemical Identity & Structural Architecture

The stability of Methyl L-lysinate is heavily dependent on its salt form. While the free base is theoretically viable, it is prone to rapid cyclization (lactamization) and hydrolysis. Consequently, the dihydrochloride salt is the industry standard for storage and reaction utility.

Critical Physicochemical Profile

| Property | Specification | Technical Insight |

| IUPAC Name | Methyl (2S)-2,6-diaminohexanoate dihydrochloride | Stereochemistry (S) is critical for bioactivity. |

| CAS Number | 26348-70-9 | Distinct from the monohydrochloride (15445-34-8).[1] |

| Molecular Formula | Includes two HCl molecules per lysine ester.[1] | |

| Molecular Weight | 233.13 g/mol | Free base MW is 160.21 g/mol . |

| Appearance | White to off-white hygroscopic powder | Rapidly absorbs atmospheric water; store under inert gas. |

| Solubility | High: | Poor solubility in non-polar solvents (Hexane, DCM). |

| pKa Values | Esterification lowers the pKa of the |

Stereochemical Integrity

The L-configuration (S-enantiomer) is preserved during standard esterification. Optical rotation is a primary quality attribute (PQA) to rule out racemization, which can occur under harsh thermal conditions during synthesis.

-

Specific Rotation

: +18° to +25° (c=1, Methanol) [1][2].

Part 2: Synthesis & Reaction Mechanisms

The most robust synthesis method utilizes thionyl chloride (

Mechanism of Formation

The reaction proceeds through an in situ generation of anhydrous hydrogen chloride and activation of the carboxylic acid.

Figure 1: Reaction pathway for the thionyl chloride-mediated esterification of L-Lysine.

Experimental Protocol (Bench Standard)

-

Step 1: Chill anhydrous methanol (

excess) to 0°C under -

Step 2: Add thionyl chloride (2.5 eq) dropwise. Caution: Exothermic reaction releases HCl gas.

-

Step 3: Add L-Lysine monohydrochloride (1.0 eq) slowly.

-

Step 4: Reflux for 12–16 hours. The solution should become clear.

-

Step 5: Concentrate in vacuo. Co-evaporate with methanol (

) to remove residual HCl and -

Step 6: Precipitate product using cold diethyl ether to yield the dihydrochloride salt.

Part 3: Analytical Characterization Profile

This section details the self-validating analytical methods required to confirm identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR in Deuterium Oxide (

Table 2:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 4.10 - 4.15 | Triplet ( | 1H | Characteristic alpha-proton adjacent to ester. | |

| 3.82 | Singlet ( | 3H | Diagnostic Peak: Confirms methyl ester formation. | |

| 3.02 | Triplet ( | 2H | Methylene adjacent to the side-chain amine. | |

| 1.95 - 2.05 | Multiplet ( | 2H | Methylene adjacent to the chiral center. | |

| 1.70 - 1.78 | Multiplet ( | 2H | Middle of the side chain. | |

| 1.45 - 1.55 | Multiplet ( | 2H | Middle of the side chain. |

-

Validation Check: If the integral of the singlet at 3.82 ppm is < 3.0 relative to the

-CH, hydrolysis has occurred.

Infrared Spectroscopy (FT-IR)

Key functional group transformations are visible in the IR spectrum.

-

1745

(Strong): Ester Carbonyl ( -

2800–3100

(Broad): Ammonium

HPLC Method for Purity Analysis

Since Methyl L-lysinate lacks a strong chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Two strategies are employed:

Method A: Direct UV at 210 nm (Low Sensitivity)

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150 mm.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 95:5 to 50:50.

-

Rationale: TFA provides ion-pairing to retain the polar dication.

Method B: Derivatization (High Sensitivity)

-

Reagent: Fmoc-Cl or OPA (Ortho-phthalaldehyde).

-

Mechanism: Reacts with primary amines to form fluorescent derivatives.

-

Utility: Essential for detecting trace free lysine impurities [3].

Figure 2: Analytical workflow for QC release of Methyl L-lysinate dihydrochloride.

Part 4: Stability & Handling

Hygroscopicity Warning: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient moisture leads to the formation of a sticky gum and promotes ester hydrolysis back to L-lysine.

-

Storage: -20°C is preferred; 2-8°C is acceptable if desiccated.

-

Handling: Weigh quickly in a low-humidity environment or glovebox.

-

Re-crystallization: If the product becomes gummy, recrystallize from hot Methanol/Diethyl Ether.

Part 5: Applications in Drug Development

-

Peptide Synthesis: Used as the C-terminal residue in solid-phase or solution-phase peptide synthesis. The methyl ester is orthogonal to acid-labile protecting groups (Boc) but sensitive to base (saponification).

-

Prodrug Scaffolds: The ester bond is cleaved by intracellular esterases, releasing the free amino acid. This is utilized to improve the oral bioavailability of lysine-conjugated drugs [4].

-

Polymer Chemistry: Precursor for poly-L-lysine dendrimers used in gene delivery vectors.

References

-

PubChem. (n.d.). Methyl L-lysinate dihydrochloride | C7H18Cl2N2O2.[1][2] National Library of Medicine. Retrieved from [Link]

-

Molnár-Perl, I. (2011). Derivatization and Analysis of Amino Acids by HPLC. In Journal of Chromatography Library. Elsevier. Retrieved from [Link]

-

Vig, B. S., et al. (2013). Amino Acid Ester Prodrugs of Acyclovir: Structure-Stability Relationships. Molecular Pharmaceutics. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Enzymatic Methylation: The Central Role of S-Adenosylmethionine (SAM) as the Universal Methyl Donor

A Note to the Researcher: This guide provides an in-depth exploration of enzymatic methylation, a cornerstone of cellular regulation, drug development, and molecular biology. The initial query proposed an investigation into Methyl L-lysinate hydrochloride as a methyl donor. However, a comprehensive review of the scientific literature indicates that this compound is not recognized as a methyl donor in enzymatic reactions. The universal and indispensable methyl donor in virtually all biological systems is S-adenosylmethionine (SAM) .[1][2][3][4] The methyl group of the ester in Methyl L-lysinate hydrochloride is chemically stable and not activated for transfer by methyltransferase enzymes. Therefore, this guide has been structured to provide a scientifically accurate and thorough examination of enzymatic methylation, focusing on the established role of SAM, its associated enzymes, and state-of-the-art experimental methodologies.

Introduction: The Ubiquity and Importance of Enzymatic Methylation

Enzymatic methylation is a fundamental post-translational and post-replicative modification that involves the transfer of a methyl group (-CH3) to a substrate, such as a protein, nucleic acid, or small molecule.[5] This seemingly simple addition profoundly impacts a vast array of cellular processes, including epigenetic regulation of gene expression, signal transduction, and biosynthesis.[2][5] The enzymes that catalyze these reactions, known as methyltransferases, are central players in health and disease, making them critical targets for therapeutic development.[6] At the heart of these reactions is the universal methyl donor, S-adenosylmethionine (SAM).[1][2][3][4]

Section 1: S-Adenosylmethionine (SAM) - The Universal Methyl Donor

SAM is a sulfonium-containing metabolite synthesized from ATP and methionine by the enzyme methionine adenosyltransferase (MAT).[2][7] Its unique chemical structure, featuring a positively charged sulfur atom adjacent to the methyl group, renders the methyl group highly electrophilic and susceptible to nucleophilic attack.[3] This "activated" methyl group is the key to SAM's function as a universal methyl donor.[3]

The general mechanism of a SAM-dependent methyltransferase involves an SN2-like nucleophilic attack on the methyl group of SAM by the substrate.[3] Upon transfer of the methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[4] SAH is a potent inhibitor of most methyltransferases, and its cellular concentration is tightly regulated.[4] The ratio of SAM to SAH is a critical indicator of the cell's methylation potential.

The SAM Cycle: Regeneration and Regulation

The cellular supply of SAM is maintained through the SAM cycle. After its formation, SAH is hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to methionine, which can be re-adenosylated to form SAM, thus completing the cycle.[1] This cycle is intricately linked to one-carbon metabolism, involving cofactors such as folate and vitamin B12.[4][8]

Figure 1: The S-Adenosylmethionine (SAM) Cycle.

Section 2: Key Classes of SAM-Dependent Methyltransferases

Methyltransferases are a diverse superfamily of enzymes that can be broadly categorized based on their substrates.

Histone Methyltransferases (HMTs)

HMTs are critical epigenetic regulators that primarily methylate lysine and arginine residues on histone tails.[3] This methylation can either activate or repress gene transcription, depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation for lysines).[9]

-

Lysine Methyltransferases (KMTs): These enzymes, which often contain a catalytic SET domain, are responsible for the methylation of lysine residues.[10][11]

-

Arginine Methyltransferases (PRMTs): These enzymes catalyze the methylation of arginine residues.

DNA Methyltransferases (DNMTs)

DNMTs catalyze the methylation of cytosine bases in DNA, typically at CpG dinucleotides. DNA methylation is generally associated with transcriptional repression and plays a crucial role in genomic imprinting and X-chromosome inactivation.[12]

Small Molecule Methyltransferases

This broad class of enzymes methylates a wide variety of small molecules, including neurotransmitters, phospholipids, and xenobiotics, playing vital roles in metabolism and detoxification.

Section 3: Experimental Protocols for Studying Enzymatic Methylation

The study of methyltransferases and their substrates requires robust and sensitive assay methods. Below are detailed protocols for common in vitro methylation assays.

Radiometric Filter-Binding Assay

This is a classic and highly sensitive method for detecting the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate.

Principle: A biotinylated peptide substrate is incubated with the methyltransferase and [3H]-SAM. The reaction is stopped, and the mixture is transferred to a streptavidin-coated filter plate, which captures the biotinylated peptide. Unbound [3H]-SAM is washed away, and the radioactivity of the captured, methylated peptide is measured by scintillation counting.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT).

-

In a 96-well plate, combine the following in order:

-

Reaction buffer

-

Biotinylated peptide substrate (e.g., a histone tail peptide) to a final concentration of 1-10 µM.

-

[3H]-SAM to a final concentration of 1 µM (with a specific activity of ~10-15 Ci/mmol).

-

Initiate the reaction by adding the methyltransferase enzyme to a final concentration of 10-100 nM.

-

-

The final reaction volume is typically 25-50 µL.

-

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Capture and Washing:

-

Transfer the reaction mixture to a streptavidin-coated filter plate.

-

Incubate for 10 minutes at room temperature to allow for binding.

-

Wash the plate 3-5 times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [3H]-SAM.

-

-

Detection:

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in a scintillation counter.

-

Data Analysis: Plot the counts per minute (CPM) against time to determine the initial reaction velocity.

Fluorescence-Based Coupled Enzyme Assay

This is a continuous, non-radioactive assay that measures the production of SAH.

Principle: The production of SAH is coupled to a series of enzymatic reactions that ultimately produce a fluorescent signal. SAH is hydrolyzed to homocysteine, which then reacts with a substrate to produce a fluorescent product.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer as in the radiometric assay.

-

Prepare a coupling enzyme mix containing SAH hydrolase, homocysteine-S-methyltransferase, and a fluorescent probe that reacts with the product of the final reaction.

-

-

Reaction Setup:

-

In a black, 96-well plate, combine:

-

Reaction buffer

-

Peptide substrate (1-10 µM)

-

SAM (non-radioactive, 1-50 µM)

-

Coupling enzyme mix

-

Methyltransferase enzyme (10-100 nM)

-

-

-

Detection:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen probe.

-

Monitor the increase in fluorescence over time in kinetic mode.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of SAH production and thus the methyltransferase activity.

Figure 2: Workflow for Radiometric and Fluorescence-Based Methyltransferase Assays.

Section 4: Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented clearly for comparison. Below is a sample data table for comparing the activity of a methyltransferase with different substrates.

| Substrate (Peptide) | Enzyme Conc. (nM) | SAM Conc. (µM) | Initial Velocity (pmol/min) |

| Histone H3 (1-21) | 50 | 10 | 15.2 ± 1.3 |

| Histone H3 (1-21) K4A | 50 | 10 | 0.8 ± 0.2 |

| Histone H4 (1-24) | 50 | 10 | 3.1 ± 0.5 |

| p53 (370-386) | 50 | 10 | 9.7 ± 0.9 |

Table 1: Sample Data for Methyltransferase Activity with Different Peptide Substrates.

Section 5: Conclusion and Future Directions

Enzymatic methylation, orchestrated by a diverse array of methyltransferases using the universal methyl donor S-adenosylmethionine, is a pivotal regulatory mechanism in biology. Understanding the intricacies of these enzymes and their reactions is crucial for advancing our knowledge of cellular processes and for developing novel therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders. The development of novel chemical probes and high-throughput screening methods continues to expand our ability to interrogate this fundamental biological process, promising new insights and therapeutic opportunities.

References

-

Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. (2017). MDPI. [Link]

-

S-ADENOSYLMETHIONINE (SAM). (2015). UT Health San Antonio. [Link]

-

S-Adenosylmethionine: Studies on Chemical and Enzymatic Synthesis. (1987). Analytical Biochemistry. [Link]

-

S-Adenosylmethionine synthetase. Wikipedia. [Link]

-

Methyltransferase. Wikipedia. [Link]

-

Efficient whole-cell biosynthesis of S-adenosyl-L-methionine by the engineered Escherichia coli with high ATP regenerating system. (2025). Taylor & Francis Online. [Link]

-

SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases. (2018). PMC. [Link]

-

Conversion of DNA methyltransferases into azidonucleosidyl transferases via synthetic cofactors. (2003). PMC. [Link]

-

Noncanonical Functions of Enzyme Cofactors as Building Blocks in Natural Product Biosynthesis. (2022). ResearchGate. [Link]

-

S-Adenosylmethionine: more than just a methyl donor. (2023). PMC. [Link]

-

Chemo-enzymatic epoxidation of rapeseed methyl esters: Parameters influencing the reaction and enzyme stability. (2005). Biotechnology Letters. [Link]

-

Producing Proficient Methyl Donors from Alternative Substrates of S-Adenosylmethionine Synthetase. (2014). Biochemistry. [Link]

-

Phospho-Switch: Regulation of the Activity of SAM-Dependent Methyltransferases Using H-Phosphinic SAM Analogue. (2025). MDPI. [Link]

-

Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. (2023). ACS Central Science. [Link]

-

Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling. (2025). Technology Disclosure. [Link]

-

Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases. (2022). PMC. [Link]

-

A Homogenous, Universal Enzymatic Assay for Histone Methyltransferases Based on a Microbial Riboswitch. BellBrook Labs. [Link]

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. [Link]

-

Natural Products Impacting DNA Methyltransferases and Histone Deacetylases. (2020). PMC. [Link]

-

Methylation Cofactors. Preventive Tests | Diagnostiki Athinon. [Link]

-

[histone H3]-dimethyl-L-lysine(9) demethylase. ENZYME. [Link]

-

A System for Enzymatic Lysine Methylation in a Desired Sequence Context. (2017). PMC. [Link]

-

Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. (2019). MDPI. [Link]

-

Stabilization of enzymes for biotechnological applications. (2022). Journal of Pharmaceutical Negative Results. [Link]

-

Molecular basis for substrate recognition by lysine methyltransferases and demethylases. (2014). PubMed. [Link]

-

Determining the Substrate Specificity of Lysine Methyltransferases. (2018). PubMed. [Link]

-

Enzymatic-catalyzed esterification of free fatty acids to methyl esters. (2021). INFORM. [Link]

-

EC 1.14.11.65. IUBMB Enzyme Nomenclature. [Link]

-

A chemical method for labeling lysine methyltransferase substrates. (2011). PubMed. [Link]

-

Rapid Enzymatic Method for Pectin Methyl Esters Determination. (2019). PMC. [Link]

-

Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection. (2023). MDPI. [Link]

-

Chemical Biology of Lysine Demethylases. (2012). PMC. [Link]

-

A Chemical Method for Labeling Lysine Methyltransferase Substrates. (2010). DukeSpace. [Link]

-

A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells. (2011). PMC. [Link]

-

Structure and Mechanism of Lysine-specific Demethylase Enzymes*. (2007). Journal of Biological Chemistry. [Link]

Sources

- 1. S-ADENOSYLMETHIONINE (SAM) [ww2.uthscsa.edu]

- 2. S-Adenosylmethionine synthetase - Wikipedia [en.wikipedia.org]

- 3. Methyltransferase - Wikipedia [en.wikipedia.org]

- 4. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 5. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A System for Enzymatic Lysine Methylation in a Desired Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis for substrate recognition by lysine methyltransferases and demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determining the Substrate Specificity of Lysine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Methyl L-lysinate Hydrochloride: From Prodrug Kinetics to Biomaterial Applications

Topic: Mechanism of Action of Methyl L-lysinate Hydrochloride in Biological Systems Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl L-lysinate hydrochloride (CAS: 26348-70-9) acts primarily as a bioreversible precursor (prodrug) to the essential amino acid L-lysine. By masking the

Chemical Identity & Physicochemical Determinants

To understand the biological behavior of Methyl L-lysinate hydrochloride, one must first analyze its structural deviation from free L-lysine.

-

Structure: The molecule retains the

-amino and -

Charge State: At physiological pH (7.4), both amino groups are protonated (

, -

Lipophilicity: The methyl ester modification increases the LogP value relative to free lysine, reducing the energy barrier for passive diffusion across lipid bilayers, although the high charge density still necessitates specific transport or electrostatic adsorption.

Table 1: Physicochemical Comparison

| Property | L-Lysine (Free Acid) | Methyl L-lysinate HCl | Biological Implication |

| Molecular Weight | 146.19 g/mol | 233.14 g/mol (dihydrochloride) | Ester adds mass; salt form aids solubility. |

| Net Charge (pH 7.4) | +1 (Zwitterion) | +2 (Dication) | Enhanced electrostatic binding to anionic membranes. |

| Membrane Transport | Active (CAT-1/2 Transporters) | Passive/Facilitated + Ion Trap | Ester bypasses saturation of amino acid transporters. |

| Metabolic Stability | High (non-metabolized entry) | Low (Rapid hydrolysis) | Acts as a transient precursor. |

Core Mechanism: Bioactivation & Intracellular Hydrolysis

The primary mechanism of action in mammalian systems is the intracellular liberation of L-lysine . Methyl L-lysinate is stable in acidic buffers but susceptible to enzymatic hydrolysis in the cytosol and plasma.

The Esterase Pathway

Upon cellular entry, Methyl L-lysinate is recognized as a substrate by Carboxylesterases (CES) , specifically CES1 and CES2 isoforms abundant in the liver, kidney, and intestinal epithelium.

-

Substrate Binding: The ester moiety binds to the catalytic triad (Ser-His-Glu) of the esterase.

-

Acyl-Enzyme Intermediate: The serine nucleophile attacks the carbonyl carbon, releasing methanol.

-

Deacylation: Water attacks the acyl-enzyme intermediate, releasing free L-lysine.

Note on Trypsin Interaction: Research indicates that

DOT Diagram: Enzymatic Bioactivation Pathway

Figure 1: The bioactivation pathway of Methyl L-lysinate. The ester crosses the membrane and is hydrolyzed by intracellular esterases (CES) or proteases (Trypsin) to release the active amino acid and methanol.

Mechanism of Action: Transport & The "Ion Trap" Effect

A critical advantage of using Methyl L-lysinate over L-lysine in experimental systems is the Ion Trapping Mechanism .

-

Uptake: The ester form is more lipophilic and less dependent on the saturable Cationic Amino Acid Transporters (CAT-1, CAT-2) that regulate free lysine uptake. It can enter cells via passive diffusion or non-specific cation channels.

-

Trapping: Once inside the cytosol, esterases rapidly convert the ester back to the free acid (L-lysine).

-

Retention: The free L-lysine is highly polar and charged at cytosolic pH. It cannot easily diffuse back out through the lipid bilayer. This creates a steep concentration gradient, effectively "pumping" lysine into the cell against equilibrium.

DOT Diagram: Cellular Transport Logic

Figure 2: Comparative transport mechanisms. Methyl L-lysinate utilizes passive diffusion to bypass transporter saturation, followed by intracellular hydrolysis that traps the molecule as free Lysine.

Chemical Biology: Glycation & HML Formation

In the context of diabetes research and oxidative stress, Methyl L-lysinate exhibits a unique mechanism distinct from free lysine. It reacts with Methylglyoxal (MGO) , a reactive dicarbonyl compound, to form N-hydroxymethyl-lysine (HML) .

-

Mechanism: The

-amine of the ester is less hindered and chemically distinct due to the ester protection. It undergoes nucleophilic attack on the aldehyde group of MGO.[1] -

Significance: While free lysine typically forms CEL (N

-carboxyethyllysine), the ester form favors HML formation [2]. This makes Methyl L-lysinate a valuable chemical probe for distinguishing glycation pathways in vitro.

Applications in Drug Delivery & Biomaterials

The mechanism of Methyl L-lysinate extends beyond simple biology into materials science , where its cationic nature is exploited.

A. Cationic Hydrogels & Surfactants

Methyl L-lysinate is used to synthesize "lysine-based surfactants." The ester headgroup allows for facile conjugation to hydrophobic tails (e.g., fatty acids) via amidation of the

-

Mechanism: The cationic charge disrupts bacterial cell membranes, providing antimicrobial activity without the use of traditional antibiotics.

B. Antifungal Activity

As a lysine analog, Methyl L-lysinate inhibits the growth of certain fungi (e.g., Penicillium chrysogenum).[2]

-

Mechanism: It acts as an antimetabolite . It competes with L-lysine for incorporation into proteins or disrupts the feedback inhibition of lysine biosynthesis enzymes (like homocitrate synthase), leading to metabolic arrest [3].

Experimental Protocols

Protocol A: Enzymatic Hydrolysis Assay

Objective: To quantify the rate of bioactivation of Methyl L-lysinate by esterases.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Porcine Liver Esterase (PLE) or recombinant human CES1.

-

HPLC grade Acetonitrile and Water (0.1% TFA).

Workflow:

-

Preparation: Dissolve Methyl L-lysinate HCl to 10 mM in PBS.

-

Initiation: Add 1 unit/mL of PLE to the substrate solution at 37°C.

-

Sampling: Aliquot 100

L every 5 minutes into 100 -

Analysis: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant via HPLC (C18 column).

-

Detection: UV at 210 nm (or post-column derivatization with Ninhydrin for higher sensitivity).

-

Metric: Monitor disappearance of the Ester peak (

5 min) and appearance of the Lysine peak (

-

Protocol B: Synthesis of Methyl L-lysinate Dihydrochloride

Objective: High-purity synthesis for biological use (removing toxic impurities).

-

Reaction: Suspend L-Lysine monohydrochloride (1 eq) in dry Methanol (10 vol).

-

Activation: Dropwise addition of Thionyl Chloride (

, 2.5 eq) at 0°C. Caution: Exothermic, releases HCl gas. -

Reflux: Heat to reflux (65°C) for 12 hours.

-

Workup: Concentrate in vacuo to remove methanol/HCl.

-

Purification: Recrystallize from Methanol/Diethyl Ether.

-

Validation: NMR (

) must show methyl singlet at

References

-

Trypsin Hydrolysis Kinetics: Title: The kinetics of hydrolysis of some extended N-aminoacyl-L-lysine methyl esters. Source: Biochemical Journal / PubMed. URL:[Link]

-

Glycation & HML Formation: Title: Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal to Form N-Hydroxymethyl-Lysine. Source: MDPI / PMC. URL:[Link]

-

Antifungal Mechanism: Title: Evaluation of Lysine Biosynthesis as an Antifungal Drug Target.[3][4] Source: American Society for Microbiology. URL:[Link]

-

Toxicity & Safety: Title: The metabolic roles, pharmacology, and toxicology of lysine. Source: Journal of the American College of Nutrition. URL:[Link]

Sources

Executive Summary: The Metabolic Chasis

Lysine is more than an essential amino acid; it is a metabolic node of immense versatility. For the drug development scientist, lysine represents a chiral scaffold whose biosynthetic downstream—ranging from piperidine alkaloids to

This guide moves beyond basic biochemistry to explore the causality of these pathways. We will dissect the divergent routes of lysine biosynthesis (DAP vs. AAA), analyze the enzymatic logic converting lysine into pharmacologically active heterocycles, and provide self-validating protocols for characterizing these pathways in engineered systems.

The Biosynthetic Core: Dual Origins

To engineer derivatives, one must first control the supply chain. Lysine biosynthesis occurs via two distinct, evolutionarily convergent pathways. Understanding this distinction is critical when selecting a host organism for metabolic engineering.

The Diaminopimelate (DAP) Pathway[2][3][4]

-

Host Context: Bacteria (E. coli, C. glutamicum) and Plants.

-

Mechanism: Initiates from Aspartate.[2] The defining intermediate is meso-diaminopimelate (meso-DAP) , a critical peptidoglycan component in bacteria.

-

Engineering Relevance: This is the preferred route for high-yield production (e.g., industrial lysine fermentation) due to the robust flux capacity of C. glutamicum. The final step involves DAP decarboxylase (LysA) , which is the committed step to lysine.

The -Aminoadipate (AAA) Pathway[2][3]

-

Host Context: Fungi (S. cerevisiae, Penicillium) and some Archaea.

-

Mechanism: Initiates from

-ketoglutarate ( -

Engineering Relevance: While less efficient for bulk lysine production, this pathway is chemically superior for accessing

-lactam precursors, as AAA is a direct branch point.

High-Value Derivative Pathways

We will focus on two major classes of derivatives where lysine serves as the obligate precursor: Piperidine Alkaloids (via decarboxylation) and

The Alkaloid Route: From Cadaverine to Piperidine

Many pharmaceutical alkaloids (e.g., lobeline, pelletierine) share a piperidine core derived from lysine.

-

Decarboxylation: The committed step is the conversion of L-lysine to Cadaverine (1,5-diaminopentane) by Lysine Decarboxylase (LDC/CadA) .[5][6][7] This reaction requires Pyridoxal-5'-phosphate (PLP) and consumes a proton, often used by bacteria to buffer acid stress.

-

Oxidative Deamination: Cadaverine is oxidized by Copper Amine Oxidase (CuAO) to form 5-aminopentanal.

-

Cyclization: 5-aminopentanal undergoes spontaneous intramolecular cyclization to form

-piperideine . -

Reduction: An NAD(P)H-dependent reductase converts the imine to the Piperidine ring.

Critical Insight: In metabolic engineering, the accumulation of cadaverine is often toxic. Co-expression of a robust efflux pump (e.g., CadB) is non-negotiable for high-titer strains.

The Antibiotic Route: -Lactams

The biosynthesis of penicillin and cephalosporin relies on the formation of the tripeptide

-

Fungal Route: The AAA intermediate from the lysine pathway is directly shunted to ACV Synthetase .

-

Bacterial Route (Streptomyces): Bacteria use the DAP pathway for lysine but possess a "reverse" shunt to generate AAA for antibiotics.

-

Enzyme: Lysine-6-aminotransferase (LAT) converts Lysine +

-KG -

Oxidation: The semialdehyde is oxidized to AAA, which then enters the

-lactam pathway.

-

Visualization of Biosynthetic Logic

The following diagram illustrates the divergence of the DAP and AAA pathways and their convergence into high-value derivatives.

Caption: Figure 1.[4][2][9][10] The Lysine Nexus. Divergent biosynthetic origins (DAP vs. AAA) converge at Lysine, which then serves as a precursor for Alkaloids (left) and Antibiotics (right). Note the bacterial LAT shunt (red dashed) allowing DAP-derived lysine to access the AAA pathway.

Technical Protocols

As a senior scientist, I prioritize protocols that include internal validation steps. The following assays are designed to characterize pathway flux and enzyme specificity.

Protocol A: Kinetic Characterization of Lysine-6-Aminotransferase (LAT)

Purpose: To quantify the activity of LAT, the gatekeeping enzyme diverting lysine toward

Principle: LAT catalyzes the transamination of Lysine to

Reagents:

-

Buffer: 100 mM Potassium Phosphate, pH 7.5 (Phosphate stabilizes PLP binding).

-

Substrates: 50 mM L-Lysine HCl, 20 mM

-Ketoglutarate. -

Cofactor: 0.1 mM Pyridoxal-5'-phosphate (PLP).

-

Derivatizing Agent: 25 mM o-aminobenzaldehyde (freshly prepared in 20% ethanol).

Workflow:

-

Pre-incubation: Mix Buffer, PLP, and Enzyme extract. Incubate at 30°C for 5 min to ensure cofactor saturation.

-

Initiation: Add L-Lysine and

-Ketoglutarate to start the reaction. Total volume: 1.0 mL. -

Reaction: Incubate at 30°C for 10–30 minutes.

-

Termination & Derivatization: Add 0.2 mL of 20% Trichloroacetic acid (TCA) to stop the reaction. Immediately add 0.5 mL of o-AB solution.

-

Development: Incubate at 37°C for 30 minutes to allow color development.

-

Quantification: Centrifuge (10,000 x g, 5 min) to remove precipitate. Measure Absorbance at 440 nm.

Validation Check:

-

Blank: Run a control without

-Ketoglutarate. Any signal here indicates non-specific amine oxidation or background aldehyde presence. -

Standard Curve: Since P6C is unstable, use

-piperideine (generated from cadaverine + diamine oxidase) as a molar equivalent standard if P6C is unavailable, or calculate activity using the extinction coefficient

Protocol B: 13C-Isotopomer Flux Analysis for Lysine Supply

Purpose: To determine if lysine supply is limited by the DAP pathway bottleneck (DHDPS) or export (LysE) in an engineered strain.

Methodology:

-

Culture: Grow strain on minimal medium with [1-13C]Glucose (20%) and unlabeled Glucose (80%).

-

Harvest: Collect biomass in mid-exponential phase.

-

Hydrolysis: Acid hydrolysis (6M HCl, 105°C, 24h) to break down cellular proteins.

-

Derivatization: Derivatize amino acids with TBDMS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).

-

GC-MS Analysis: Analyze mass isotopomer distributions (M0, M1, M2...) of Lysine (m/z 431 fragment) and Threonine.

Interpretation:

-

The mass distribution of Lysine vs. Threonine (which shares the pathway up to Aspartate Semialdehyde) reveals the split ratio at the Aspartate kinase node.

-

High flux efficiency is indicated by a labeling pattern in lysine that strictly correlates with the aspartate precursor pool, without dilution from anabolic protein turnover.

Quantitative Data Summary: Pathway Efficiency

| Parameter | DAP Pathway (C. glutamicum) | AAA Pathway (S. cerevisiae) | Engineered E. coli (CadA+) |

| Primary Precursor | Aspartate | Aspartate | |

| ATP Cost (per mol Lys) | ~2 ATP | ~3 ATP (NADH equiv.) | ~2 ATP |

| Max Theoretical Yield | 0.75 g/g Glucose | 0.60 g/g Glucose | 0.68 g/g (Lys -> Cad) |

| Key Bottleneck | DHDPS (Feedback inhib.) | Homocitrate Synthase | Lysine Export (CadB) |

| Target Product | L-Lysine (Feed) | Cadaverine/Polyamines |

References

-

Xu, J., et al. (2019). "Metabolic engineering of Corynebacterium glutamicum for the production of L-lysine derivatives." Microbial Cell Factories. Link

-

Nishimaki, T., et al. (2020). "Biosynthetic pathway of piperidine alkaloids: The role of lysine decarboxylase." Plant and Cell Physiology. Link

-

Brakhage, A. A. (1998).

-lactam biosynthesis in filamentous fungi." Microbiology and Molecular Biology Reviews. Link -

Kind, S., et al. (2011). "From zero to hero: Production of bio-based nylon precursor cadaverine." Metabolic Engineering. Link

-

Soda, K., & Misono, H. (1968).

-ketoglutarate aminotransferase. II. Purification, crystallization, and properties." Biochemistry. Link -

Wittmann, C., & Heinzle, E. (2002). "Genealogy profiling of Corynebacterium glutamicum by 13C-isotopomer analysis." Applied and Environmental Microbiology. Link

Sources

- 1. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites | MDPI [mdpi.com]

- 2. Frontiers | Lysine, Lysine-Rich, Serine, and Serine-Rich Proteins: Link Between Metabolism, Development, and Abiotic Stress Tolerance and the Role of ncRNAs in Their Regulation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Reconstruction of the Diaminopimelic Acid Pathway to Promote L-lysine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Process for Cadaverine Bio-Production Using a Consortium of Two Engineered Escherichia coli [frontiersin.org]

- 6. A Novel Process for Cadaverine Bio-Production Using a Consortium of Two Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Regulation of β-Lactam Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

using Methyl L-lysinate hydrochloride in solid-phase peptide synthesis

Application Note: Strategic Integration of Methyl L-Lysinate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Abstract

Methyl L-lysinate hydrochloride (H-Lys-OMe[1]·HCl) acts as a critical bifunctional reagent in advanced peptide synthesis.[1] Unlike standard N-protected building blocks (e.g., Fmoc-Lys(Boc)-OH), this reagent allows for the introduction of a C-terminally protected lysine moiety onto a resin-bound peptide.[1] This application is essential for synthesizing branched peptides , isopeptide linkages , and precursors for head-to-tail cyclization .[1] This guide details the handling, neutralization, and coupling protocols required to integrate Methyl L-lysinate hydrochloride into SPPS workflows with high fidelity.[1]

Strategic Rationale & Mechanism

In standard SPPS, peptides are elongated from the C-terminus to the N-terminus.[1] Methyl L-lysinate hydrochloride is unique because it introduces a residue with a free amine and a protected carboxyl (methyl ester) .[1]

Why use Methyl L-lysinate in SPPS?

-

Orthogonal Protection: The methyl ester (-OMe) is stable to standard Fmoc deprotection conditions (piperidine) and acidic cleavage cocktails (TFA/TIS). This allows the synthesis of peptides retaining a specific C-terminal protection after cleavage from the resin.

-

Latent Activation Site: The resulting peptide-Lys-OMe contains a "latent" reactive site.[1] Post-cleavage, the methyl ester can be converted into an amide (via aminolysis), a hydrazide (for ligation), or hydrolyzed to a free acid.[1]

-

Branched Peptide Synthesis: It is frequently coupled to the side-chain carboxyl of Glutamic (Glu) or Aspartic (Asp) acid residues to create "dendrimeric" or "branched" architectures.

Pre-Synthesis Considerations: The Hydrochloride Challenge

The Critical Variable: H-Lys-OMe is supplied as a hydrochloride salt ([1]·HCl or ·2HCl).[1][2][3]

-

Problem: The protonated amine (

) is non-nucleophilic and cannot participate in coupling. -

Risk: Incomplete neutralization leads to failed coupling.[1] Over-neutralization (excess base) can cause premature hydrolysis of the methyl ester or racemization.

-

Solubility: The hydrochloride salt is highly soluble in water but sparingly soluble in pure Dichloromethane (DCM) or Tetrahydrofuran (THF).

Expert Insight: Do not attempt to "free base" the reagent in an aqueous extraction prior to SPPS. The free base is unstable and prone to cyclization (forming diketopiperazines) or polymerization. In-situ neutralization is the required standard.[1]

Table 1: Physicochemical Properties & Handling

| Parameter | Specification | Operational Note |

| Formula | H-Lys-OMe · 2HCl | Requires 2 equivalents of base to neutralize.[1] |

| MW | 233.14 g/mol | Calculate stoichiometry based on the salt form. |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Et2O | Use DMF or NMP for SPPS coupling.[1] Avoid DCM. |

| Stability | Hygroscopic | Store at -20°C; equilibrate to RT before opening.[1] |

| Base Req. | 2.0 - 2.2 eq.[1] DIEA | Essential for in-situ activation.[1] |

Detailed Experimental Protocols

Protocol A: Preparation of Resin-Bound Acceptor

Context: You are coupling Methyl L-lysinate to a specific site on the peptide chain, typically a side-chain carboxyl (Asp/Glu).[1]

-

Resin Selection: Synthesize the backbone peptide using standard Fmoc chemistry.

-

Orthogonal Deprotection: Ensure the target Asp/Glu residue is protected with an orthogonal group (e.g., Fmoc-Glu(OAll)-OH or Fmoc-Glu(ODmab)-OH).[1]

-

For Allyl (Alloc): Treat resin with Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in DCM to expose the free side-chain -COOH.

-

Wash: Wash resin extensively with DCM (5x), DMF (5x), and 0.5% Sodium Diethyldithiocarbamate (to remove Pd scavenger).[1]

-

Protocol B: In-Situ Neutralization and Coupling

Objective: Couple H-Lys-OMe to the exposed carboxyl group on the resin.

Reagents:

-

Amine: Methyl L-lysinate dihydrochloride (5.0 eq relative to resin substitution).[1]

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (5.0 eq).

-

Base: N,N-Diisopropylethylamine (DIEA) (10.0 eq).[1] Note: 2 eq for salt neutralization + 1 eq for activation per mole of reagent.

-

Solvent: Anhydrous DMF.[1]

Step-by-Step Procedure:

-

Dissolution (The "Pre-Mix"):

-

In a dry vial, weigh Methyl L-lysinate dihydrochloride (5 eq).

-

Add minimal anhydrous DMF to dissolve.[1] Vortex vigorously. If cloudiness persists, add DMSO (up to 10% v/v).[1]

-

Critical Step: Add DIEA (10 eq) to this solution. The mixture may warm slightly. Use immediately (within 5 mins) to prevent side reactions.[1]

-

-

Activation:

-

Add HATU (5 eq) to the resin-bound peptide (swollen in minimal DMF).

-

Note: Do not premix HATU with the amine. Activate the resin-bound acid first or add simultaneously?

-

Best Practice: Add the HATU solution to the resin, shake for 30 seconds, then add the neutralized amine solution (from Step 1).

-

-

Coupling Reaction:

-

Shake the reaction vessel at Room Temperature (RT) for 2 to 4 hours .

-

Monitoring: Perform a Kaiser Test (Ninhydrin).[1][4]

-

Start: Resin is positive (if deprotected N-term) or negative (if N-term is Fmoc)?

-